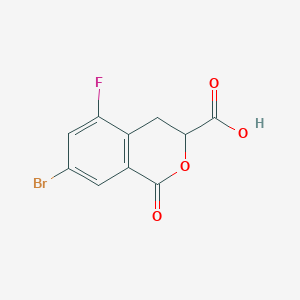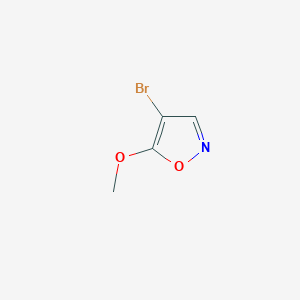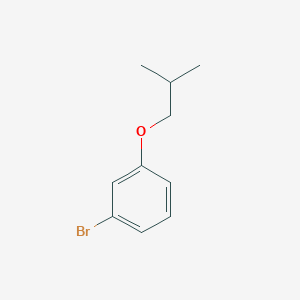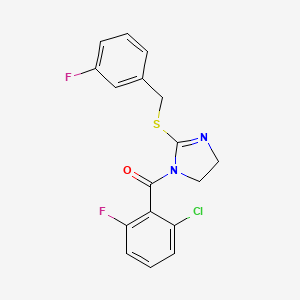
(2-chloro-6-fluorophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a benzyl group, a thioether, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2-chloro-6-fluorobenzyl and 2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl moieties would likely contribute to the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity .Aplicaciones Científicas De Investigación
Antitumor Activity
The synthesis and biological testing of similar compounds, like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, have demonstrated distinct inhibition of the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2. This suggests potential applications in cancer research and the development of anticancer drugs (Zhi-hua Tang & W. Fu, 2018).
Corrosion Inhibition
Compounds with similar molecular structures have been shown to possess good inhibition properties for mild steel corrosion in acidic mediums. Such studies imply the compound's utility in protecting metals from corrosion, which is crucial for industrial applications (O. Fergachi et al., 2018).
Fluorophore Development
Research into the synthesis of fluorinated benzophenones and their derivatives, including those with similar molecular frameworks, has highlighted their potential to enhance photostability and improve spectroscopic properties. This is significant for developing novel fluorophores for use in spectroscopy and imaging (Zachary R. Woydziak et al., 2012).
Antibacterial Activity
Studies on structurally related compounds have explored their antibacterial activities through synthesis, spectral characterization, and molecular docking studies. These findings underscore the importance of such molecules in the development of new antibacterial agents (M. Shahana & A. Yardily, 2020).
Photophysical Properties
Investigations into the spectral properties of novel Y-shaped fluorophores based on similar imidazole frameworks have demonstrated strong fluorescence in the visible region, indicating potential applications in the development of optical materials and sensors (M. Danko et al., 2012).
Mecanismo De Acción
The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used.
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-13-5-2-6-14(20)15(13)16(23)22-8-7-21-17(22)24-10-11-3-1-4-12(19)9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXRNXKLGRJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)
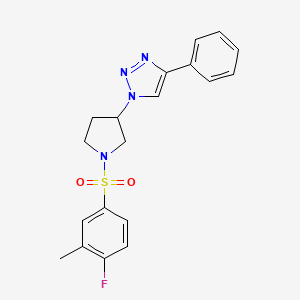
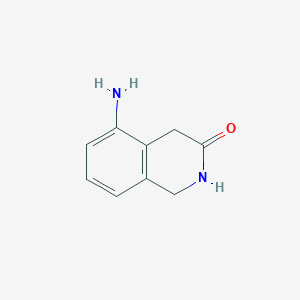

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
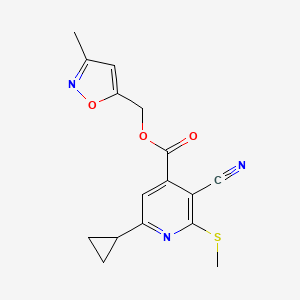
![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
